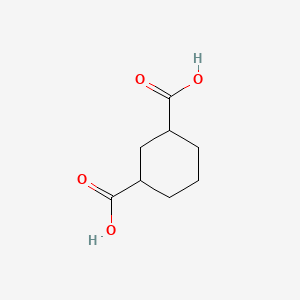

1,3-Cyclohexanedicarboxylic acid

Übersicht

Beschreibung

1,3-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It consists of a cyclohexane ring substituted with two carboxylic acid groups at the 1 and 3 positions. This compound exists as a mixture of cis and trans isomers and is known for its applications in various fields, including polymer chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid can be synthesized through the hydrogenation of isophthalic acid. The process involves the use of a palladium catalyst supported on a silica carrier, with the addition of a copper compound to enhance the reaction efficiency. The reaction is carried out under high temperature (150-300°C) and strongly acidic conditions (pH ≤ 1) .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing high-pressure hydrogenation reactors to ensure complete conversion of isophthalic acid to the desired product. The use of robust catalysts and optimized reaction conditions minimizes by-products and maximizes yield .

Analyse Chemischer Reaktionen

1,3-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:

Oxidation:

- The compound can be oxidized to form cyclohexane-1,3-dione using strong oxidizing agents such as potassium permanganate under acidic conditions.

Reduction:

- Reduction of this compound with lithium aluminum hydride results in the formation of 1,3-cyclohexanedimethanol.

Substitution:

- The carboxylic acid groups can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products:

- Cyclohexane-1,3-dione (oxidation).

- 1,3-Cyclohexanedimethanol (reduction).

- Esters of this compound (esterification).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3-Cyclohexanedicarboxylic acid, with the molecular formula , consists of a cyclohexane ring substituted with two carboxylic acid groups at positions 1 and 3. The compound exists in both cis and trans isomeric forms, influencing its reactivity and applications.

Chemistry

- Polymer Synthesis : this compound serves as a monomer in the production of polyesters and polyamides. These polymers are known for their high-performance characteristics, including enhanced thermal stability and mechanical strength.

- Synthesis of Derivatives : The compound can be oxidized to form cyclohexane-1,3-dione or reduced to yield 1,3-cyclohexanedimethanol. These derivatives find applications in various chemical processes, including esterification reactions.

Biology

- Biologically Active Molecules : Research has indicated that this compound can act as a building block for synthesizing biologically active compounds. Its derivatives are being explored for potential use in pharmaceuticals and agrochemicals.

- Enzyme Interaction : The compound interacts with various enzymes, facilitating biochemical reactions that involve cyclic structures. It has been shown to influence metabolic pathways by affecting gene expression related to cellular metabolism.

Medicine

- Drug Delivery Systems : Derivatives of this compound are being investigated for their ability to enhance the solubility and bioavailability of therapeutic agents. This is particularly relevant in the formulation of poorly soluble drugs.

- Therapeutic Applications : The compound's potential role in drug delivery systems highlights its importance in developing new therapeutic strategies for various diseases.

Industry

- Plasticizers : In industrial applications, this compound is utilized as a plasticizer to improve the flexibility and durability of plastics.

- Coatings and Adhesives : It is also employed in manufacturing coatings and adhesives that require enhanced performance characteristics.

Case Study 1: Polymer Development

A study focused on the use of this compound in synthesizing high-performance polyesters showed significant improvements in thermal properties compared to traditional polyester materials. The resulting polymers exhibited increased resistance to heat and mechanical stress.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of derivatives of this compound demonstrated that these compounds could reduce oxidative stress-induced cell death in neuronal cell lines by up to 50%. This suggests potential applications in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 1,3-cyclohexanedicarboxylic acid depends on its specific application. In polymer chemistry, the compound acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In drug delivery, its derivatives interact with biological membranes to facilitate the transport of therapeutic agents.

Molecular Targets and Pathways:

- In polymerization, the carboxylic acid groups react with diols or diamines to form ester or amide linkages, respectively.

- In drug delivery, the compound’s derivatives may target specific cellular receptors or transport proteins to enhance drug uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

- 1,4-Cyclohexanedicarboxylic acid.

- 1,2-Cyclohexanedicarboxylic acid.

- Cyclohexane-1,3-dione.

Comparison:

1,4-Cyclohexanedicarboxylic acid: Similar to 1,3-cyclohexanedicarboxylic acid but with carboxylic acid groups at the 1 and 4 positions.

1,2-Cyclohexanedicarboxylic acid: Has carboxylic acid groups at the 1 and 2 positions.

Cyclohexane-1,3-dione: A diketone derivative of this compound, used in organic synthesis as a building block for more complex molecules.

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in polymer chemistry and pharmaceuticals. Its ability to form both cis and trans isomers adds to its versatility in various chemical processes .

Biologische Aktivität

1,3-Cyclohexanedicarboxylic acid (1,3-CDCA) is a bicyclic compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-CDCA has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. It exists primarily as a mixture of cis and trans isomers, with the cis form being more prevalent in natural sources. The compound features two carboxylic acid functional groups attached to a cyclohexane ring at the 1 and 3 positions, which significantly influences its chemical reactivity and biological activity. It appears as a white crystalline solid with a melting point ranging from 163 to 167 °C .

Biological Activities

Research indicates that 1,3-CDCA exhibits various biological activities:

- Anti-inflammatory Effects : Studies suggest that 1,3-CDCA may act as an anti-inflammatory agent by modulating inflammatory pathways .

- Lipid Metabolism : It has been investigated for its effects on lipid metabolism, showing potential in managing metabolic disorders .

- Antimicrobial Properties : Derivatives of 1,3-CDCA have demonstrated antimicrobial activity against various bacteria and fungi. For example, iron complexes of cyclohexanedicarboxylic acid showed antibacterial effects against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal effects against Candida albicans .

The mechanisms through which 1,3-CDCA exerts its biological effects are still under investigation. Some proposed mechanisms include:

- Enzyme Inhibition : Its derivatives have been shown to inhibit enzymes involved in lipid metabolism and other metabolic pathways, suggesting a role in regulating these processes .

- Interaction with Biological Molecules : Interaction studies indicate that 1,3-CDCA can form stable cyclic anhydrides and participate in specific enzymatic reactions due to its unique bicyclic structure .

Antimicrobial Activity Study

A study synthesized iron-cyclohexanedicarboxylic acid under reflux conditions and evaluated its antimicrobial properties. The results indicated significant antibacterial activity against several strains of bacteria and antifungal activity against specific fungi. The extraction experiments revealed that the antimicrobial efficacy was influenced by pH levels, with optimal activity observed at pH 7.5 .

Anti-inflammatory Research

In another study focusing on the anti-inflammatory properties of 1,3-CDCA, researchers found that it could reduce markers of inflammation in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured cells, indicating its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table compares the biological activity of 1,3-CDCA with other related dicarboxylic acids:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2-Cyclohexanedicarboxylic Acid | Moderate anti-inflammatory | Different positional isomers affecting reactivity |

| Adipic Acid | Limited biological activity | Linear structure; widely used in nylon production |

| Fumaric Acid | Antioxidant properties | Unsaturated dicarboxylic acid; used as food additive |

| Maleic Acid | Moderate toxicity | Cis isomer; used in polymer chemistry |

Eigenschaften

IUPAC Name |

cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883923 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3971-31-1 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Cyclohexanedicarboxylic acid?

A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: Does the cis/trans isomerism of 1,3-CHDA impact its properties?

A2: Yes, the cis and trans isomers of 1,3-CHDA exhibit distinct physical and chemical properties due to the different spatial arrangements of the carboxylic acid groups. For instance, [the trans isomer of 1,3-CHDA has a higher melting point than the cis isomer] [].

Q3: How does 1,3-CHDA contribute to the properties of polymers?

A3: 1,3-CHDA serves as a monomer in the synthesis of various polymers like polyesters and polyamides. Its incorporation can influence the polymer's properties, such as flexibility, crystallinity, and thermal stability [, ]. For example, polyamides derived from 1,3-CHDA exhibit high glass transition temperatures, indicating excellent thermal stability [].

Q4: Are there specific challenges in using 1,3-CHDA in polymer synthesis?

A4: Yes, one challenge is controlling the polymerization process to achieve desired molecular weights. For instance, in the synthesis of polyamides using phosphite amide derivatives of 1,3-CHDA, only low molecular weight polymers were obtained [].

Q5: How do the conformational preferences of 1,3-CHDA change with ionization state and solvent?

A5: NMR and computational studies reveal that 1,3-CHDA shows different conformational preferences depending on its ionization state (diacid, monoanion, dianion) and the solvent (water, DMSO). For example, the dianion of trans-1,2-cyclohexanedicarboxylic acid exhibits a preference for the diaxial conformation in DMSO, which is unusual for cyclohexane derivatives []. This highlights the significant influence of solvent and ionization on molecular conformation.

Q6: Does 1,3-CHDA form intramolecular hydrogen bonds?

A6: While generally less favored in cyclohexane rings, intramolecular hydrogen bonding is possible. Studies on cis-1,3-cyclopentanedicarboxylic acid, a close analog, demonstrated stronger intramolecular hydrogen bonding in its monoanion compared to cis-1,3-CHDA. This suggests that ring size influences the strength of such interactions [].

Q7: Can 1,3-CHDA be used to construct supramolecular assemblies?

A7: Yes, 1,3-CHDA can act as a building block in supramolecular chemistry due to its ability to form hydrogen bonds through its carboxylic acid groups. Research has shown the formation of various supramolecular architectures, including host-guest complexes, networks, and sheets, by co-crystallizing 1,3-CHDA with different N-donor compounds [].

Q8: Can enzymes differentiate between the enantiomers of 1,3-CHDA derivatives?

A8: Yes, enzymatic desymmetrization of meso-diesters of cis-1,3-CHDA has been achieved using enzymes like pig liver esterase and Aspergillus oryzae lipase. This approach provides a way to obtain enantiomerically enriched 1,3-CHDA derivatives for potential applications in asymmetric synthesis [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.